molecular formula C16H11BrN2O4S B2504473 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 838866-99-2

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2504473
CAS No.: 838866-99-2
M. Wt: 407.24
InChI Key: DCVGDTCQGDQKSA-UHFFFAOYSA-N
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Description

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a bromophenyl group, a dioxopyrrolidinyl moiety, and a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, undergoes a reaction with succinic anhydride to form the 3-bromophenylsuccinimide intermediate.

    Thioether Formation: The intermediate is then reacted with thiourea to introduce the thioether linkage.

    Nicotinic Acid Derivative Formation: Finally, the thioether intermediate is coupled with nicotinic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, catalytic conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenyl derivative

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
  • 2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
  • 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Uniqueness

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of the bromophenyl group, which can enhance its binding affinity to certain biological targets through halogen bonding. Additionally, the combination of the dioxopyrrolidinyl and nicotinic acid moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

2-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O4S/c17-9-3-1-4-10(7-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)5-2-6-18-14/h1-7,12H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVGDTCQGDQKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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